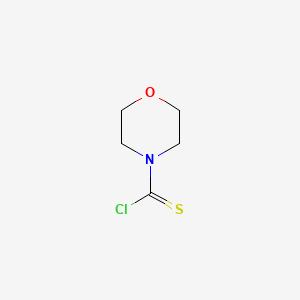

Morpholine-4-carbothioyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

morpholine-4-carbothioyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNOS/c6-5(9)7-1-3-8-4-2-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYPMLVPRQOPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504842 | |

| Record name | Morpholine-4-carbothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19009-44-0 | |

| Record name | Morpholine-4-carbothioyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine 4 Carbothioyl Chloride

Established Preparative Routes from Thiophosgene (B130339) and Morpholine (B109124)

The most conventional and widely cited method for preparing Morpholine-4-carbothioyl chloride is the reaction between morpholine and thiophosgene. This reaction follows a nucleophilic substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbon atom of thiophosgene. This process results in the displacement of a chloride ion and the formation of the desired thiocarbamoyl chloride, with hydrogen chloride as a byproduct.

The general reaction is as follows: Morpholine + Thiophosgene → this compound + HCl

This reaction is typically performed in an inert solvent to moderate the reaction and facilitate handling. An acid scavenger, such as a tertiary amine (e.g., triethylamine), is often employed to neutralize the hydrogen chloride formed, which drives the reaction to completion and prevents the formation of morpholine hydrochloride salt. For many subsequent applications, the crude this compound synthesized via this route is used directly without extensive purification.

Alternative Synthetic Strategies and Process Optimization

Research into the synthesis of thiocarbamoyl chlorides, including this compound, has led to the exploration of alternative reagents and the optimization of reaction conditions to improve yield, purity, and safety.

The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include temperature, reaction time, and the stoichiometry of the reactants. For the synthesis of analogous dialkylthiocarbamoyl chlorides, controlling the temperature is vital. The reactions are often exothermic, and maintaining a specific temperature range, for instance, 50-75°C, can be critical to prevent the formation of byproducts. orgsyn.org

Using a precise stoichiometry is also essential. An excess of the chlorinating agent can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion. In related preparations of carbamoyl (B1232498) chlorides, using the amine hydrochloride salt as the starting material in the presence of a chlorinating agent like phosgene (B1210022) (the oxygen analog of thiophosgene) has been shown to produce high yields and purity. google.com This approach avoids the need for a separate acid scavenger.

google.com| Parameter | Condition/Reagent | Effect/Purpose | Reference |

|---|---|---|---|

| Starting Material | Amine vs. Amine Hydrochloride | Using the hydrochloride salt can improve handling and yield in phosgenation reactions. | |

| Temperature | Controlled (e.g., 40-75°C) | Balances reaction rate and minimizes decomposition or side products. Higher temperatures can lead to yield loss. |

The choice of solvent can significantly impact the reaction rate, yield, and selectivity of thiocarbamoyl chloride synthesis. Inert solvents are generally preferred to avoid participation in the reaction. For the synthesis of N,N-dimethylthiocarbamoyl chloride, carbon tetrachloride has been used. However, studies on the solvolysis of this compound, which provides insight into solvent-reagent interactions, show that solvent choice is critical. For instance, product selectivity in alcohol-water mixtures demonstrates a preference for reaction with the alcohol. researchgate.net This suggests that protic solvents would be unsuitable for the synthesis as they would react with the product. Therefore, aprotic, inert solvents such as toluene, xylene, or dichloromethane (B109758) are more appropriate choices for the synthesis of this compound. google.comchemicalbook.com

google.com| Solvent Type | Examples | Rationale for Use | Reference |

|---|---|---|---|

| Aromatic Hydrocarbons | Toluene, Xylene | Inert, allows for a wide range of reaction temperatures. | |

| Halogenated Hydrocarbons | Dichloromethane, Carbon Tetrachloride | Good solvating properties for reactants, relatively inert. |

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of this compound synthesis, this involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency. One significant green approach is the use of solvent-free reaction conditions. For example, the synthesis of N,N-diethylthiocarbamoyl chloride can be achieved by reacting molten tetraethylthiuram disulfide with chlorine, which eliminates the need for a solvent and simplifies purification. google.com While the high melting point of the corresponding tetramethylthiuram disulfide makes this specific route challenging for the dimethyl analog, the principle of using a molten reactant as the reaction medium is a key green strategy. google.com

Other green chemistry principles applicable to this synthesis include the use of less hazardous reagents. Thiophosgene is highly toxic, which motivates the search for alternatives. While not yet standard for this compound, research on related compounds has explored alternative reagents for generating the thiocarbonyl group. organic-chemistry.org The use of catalytic methods and reactions in aqueous media are also hallmarks of green chemistry, though their application to this specific synthesis is not yet widely reported. researchgate.net

Purification and Isolation Techniques for Research Applications

The purification of this compound is essential for applications requiring high-purity material. The chosen method depends on the scale of the reaction and the nature of the impurities.

For laboratory-scale research applications, standard techniques are employed. If the reaction is performed in a solvent and an acid scavenger like triethylamine (B128534) is used, the resulting triethylamine hydrochloride salt is typically removed by filtration. The filtrate, containing the product, is then washed with water to remove any remaining salts or water-soluble impurities. The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under vacuum. chemicalbook.com

For further purification, column chromatography on silica (B1680970) gel is a common and effective method. A solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, can be used to elute the product from the column, separating it from less polar or more polar impurities. chemicalbook.com In some industrial or large-scale preparations, distillation under reduced pressure may be a viable purification method, particularly if the main impurity is elemental sulfur from a side reaction. orgsyn.orggoogle.com However, for many synthetic purposes, the crude product obtained after a simple work-up is of sufficient purity for use in subsequent reaction steps. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of Morpholine 4 Carbothioyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of Morpholine-4-carbothioyl chloride is defined by nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction involves a nucleophile attacking the electrophilic carbon of the thiocarbonyl group (C=S). This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield a substituted product. masterorganicchemistry.comvanderbilt.edu The general mechanism involves two main stages: the initial nucleophilic addition to the carbonyl, followed by the elimination of the leaving group. vanderbilt.edu The reactivity of acyl derivatives is influenced by the electronic properties of the substituents, with more polarized compounds being more reactive. libretexts.org

Aminolysis Reactions: Formation of Thioureas and Related Derivatives

Aminolysis, the reaction with ammonia (B1221849) or amines, is a prominent reaction of this compound, leading to the formation of N-substituted thioureas. vanderbilt.eduuomustansiriyah.edu.iq These reactions are typically rapid and efficient. The nitrogen atom of the amine acts as the nucleophile, attacking the thiocarbonyl carbon. This process is fundamental to creating a wide array of thiourea (B124793) derivatives, which are valuable ligands and precursors in coordination chemistry and synthetic applications. researchgate.netnih.gov

A key example of aminolysis is the synthesis of N-(Morpholine-4-carbothioyl)benzamide. This compound is formed through the reaction of this compound with benzamide (B126). In this reaction, the nitrogen atom of the benzamide acts as the nucleophile. The resulting compound, N-(Morpholine-4-carbothioyl)benzamide (also known as N-benzoyl-morpholine-4-carbothioamide), has been synthesized and characterized. otago.ac.nz Detailed structural analysis via single crystal X-ray diffraction has revealed its specific crystalline polymorphism and molecular conformation. otago.ac.nz The synthesis highlights a facile route to acylthioureas, which are of significant interest for their coordination abilities and potential applications. researchgate.net

Table 1: Synthesis of N-(Morpholine-4-carbothioyl)benzamide

| Reactant 1 | Reactant 2 | Product | General Conditions | Reference |

|---|---|---|---|---|

| This compound | Benzamide | N-(Morpholine-4-carbothioyl)benzamide | Reaction in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct. | otago.ac.nz |

This compound readily reacts with a variety of primary and secondary amines to yield corresponding N-substituted thioureas. Mechanochemical methods, such as ball milling, have been shown to be highly effective for the synthesis of thioureas from isothiocyanates and amines, often resulting in quantitative yields in short reaction times. nih.gov This methodology can be applied to the reaction of this compound with amines like piperidine (B6355638) and various anilines. nih.gov The reaction proceeds via nucleophilic attack of the amine on the thiocarbonyl chloride, displacing the chloride ion. These thiourea derivatives can serve as precursors for more complex heterocyclic systems or as ligands in their own right. iwu.edu

Table 2: Examples of Aminolysis Reactions

| Amine Nucleophile | Resulting Product Class | Significance |

|---|---|---|

| Primary Amines (R-NH₂) | N,N'-Disubstituted Thioureas | Precursors for guanidines and heterocyclic synthesis. iwu.eduorganic-chemistry.org |

| Secondary Amines (R₂NH) | N,N,N'-Trisubstituted Thioureas | Used as ligands and in material science. nih.gov |

| Ammonia (NH₃) | N-Monosubstituted Thiourea | Fundamental building block for further derivatization. nih.gov |

Thiolysis Reactions: Formation of Thioesters and Dithiocarbamates

Thiolysis involves the reaction of this compound with a thiol (R-SH) as the nucleophile. This reaction leads to the formation of dithiocarbamate (B8719985) esters. The general synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide, but they can also be formed through the thiocarbomoylation of thiols. nih.govorganic-chemistry.org In this context, the thiolate anion (RS⁻), typically generated in situ with a base, attacks the electrophilic thiocarbonyl carbon of this compound, resulting in the displacement of the chloride and the formation of a C-S bond. The products are S-alkyl or S-aryl morpholine-4-dithiocarbamates. These compounds are known to be excellent ligands, forming stable complexes with a variety of metal ions. nih.govrsc.org

Alcoholysis and Phenolysis Reactions: Formation of Thionocarbonates

When this compound is treated with alcohols or phenols, the corresponding O-alkyl or O-aryl thionocarbonates are formed. This reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol or phenol (B47542) attacks the thiocarbonyl carbon. libretexts.org The synthesis of aryl thionocarbonates is often conducted using an analogous reagent, phenoxythiocarbonyl chloride, in the presence of a potent acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org DMAP is significantly more effective than other bases like pyridine (B92270) or triethylamine (B128534) because it forms a highly reactive N-acylpyridinium salt intermediate, which readily transfers the acyl group to the nucleophile. libretexts.org A similar catalytic approach can be employed for the reaction of this compound with various alcohols and phenols to produce morpholine-4-carbothionoates.

Cycloaddition Reactions and Formation of Heterocyclic Systems

While direct cycloaddition involving the C=S bond of this compound is less common, the molecule serves as a crucial starting material for the synthesis of various heterocyclic systems. The derivatives formed from its primary reactions, particularly thioureas, are versatile precursors for heterocyclization.

For instance, thioureas derived from the aminolysis of this compound can be used to construct thiazole, imidazole, and triazole rings. The synthesis of 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol has been demonstrated starting from morpholine (B109124), which is subsequently converted into a thiosemicarbazide (B42300) and then cyclized. researchgate.net

Furthermore, the morpholine moiety itself can direct reactions. In a reported transition-metal-free defluorinative cycloaddition, morpholine acts as a nucleophile on a gem-difluoroalkene, forming an intermediate that subsequently undergoes a [3+2] cycloaddition with an organic azide (B81097). nih.gov This results in the formation of a 1,2,3-triazole ring with a morpholine substituent attached at the C-4 position. nih.gov This demonstrates how the morpholine unit, introduced via a reagent like this compound, can be incorporated into complex heterocyclic frameworks through multi-step reaction sequences that include cycloadditions.

Generation of 5-Morpholine-1,2,3,4-thiatriazole via Reaction with Azides

The reaction of this compound with an azide source, typically sodium azide (NaN₃), provides a direct route to the synthesis of 5-Morpholine-1,2,3,4-thiatriazole. This transformation is a key step in harnessing the subsequent reactivity of the thiatriazole ring system. The synthesis is generally carried out by stirring the crude this compound with at least two equivalents of sodium azide in a suitable solvent like acetone (B3395972) at room temperature. This straightforward procedure affords the 5-Morpholine-1,2,3,4-thiatriazole product in good yield after purification. nih.gov

The formation of the thiatriazole ring is a significant reaction as this heterocyclic system is thermally labile and can serve as a precursor to highly reactive sulfur-containing intermediates. The stability of the 5-amino-substituted 1,2,3,4-thiatriazoles, such as the morpholine derivative, makes them valuable reagents in sulfur-transfer chemistry.

Sulfur-Transfer Reactions and Elucidation of Intermediates

5-Morpholine-1,2,3,4-thiatriazole, derived from this compound, is an effective sulfur-transfer reagent. Its utility stems from its thermal decomposition, which generates a reactive sulfur species that can be trapped by various substrates.

The in situ generated thiocarbonyl S-sulfide readily undergoes a [2+3]-cycloaddition reaction with another molecule of a thioketone. This cycloaddition is a regioselective process that leads to the formation of stable 1,2,4-trithiolane (B1207055) derivatives. nih.gov The thioketone acts as the dipolarophile, trapping the transient thiosulfine intermediate.

The reaction has been demonstrated with various thioketones, and three-component reactions involving two different thioketones can lead to the formation of "mixed" 1,2,4-trithiolanes. nih.gov This highlights the synthetic utility of this compound as a starting material for generating these sulfur-rich heterocyclic systems via a cascade of reactions involving the thiatriazole and thiosulfine intermediates.

Exploration of Other Pericyclic Reactions

While the [2+3]-cycloaddition of the derived thiosulfine is well-documented, the general pericyclic reactivity of thiocarbonyl compounds suggests that this compound and its derivatives could participate in other pericyclic reactions. caltech.edu Thioacyl chlorides, as a class of thiocarbonyls, are known to be highly reactive dienophiles in hetero-Diels-Alder ([4+2]-cycloaddition) reactions. wikipedia.org Although specific examples involving this compound are not extensively reported, its thiocarbonyl group would be expected to exhibit enhanced reactivity in such cycloadditions compared to its carbonyl analog due to the electronic properties of the C=S bond. caltech.edu

Furthermore, other pericyclic reactions such as ene reactions and wikipedia.orgwikipedia.org-sigmatropic rearrangements (thio-Claisen rearrangement) are known for thiocarbonyl compounds. caltech.edu The potential for this compound to participate in these transformations remains an area for further exploration.

Electrophilic Reactions and Derivatization Strategies

The carbon atom of the thioacyl chloride group in this compound is electrophilic. wikipedia.org This allows for a variety of derivatization strategies through nucleophilic substitution of the chloride ion. Common nucleophiles such as amines, alcohols, and thiols can react with thioacyl chlorides to furnish the corresponding thioamides, thionoesters, and dithioesters, respectively. wikipedia.org

These derivatization reactions are fundamental to the synthesis of a wide range of compounds. For example, the reaction with primary or secondary amines would yield the corresponding N,N-disubstituted thioureas. While specific derivatization studies on this compound are not widely published, its reactivity is expected to be analogous to other thioacyl chlorides, making it a potentially useful building block for combinatorial chemistry and the synthesis of diverse molecular scaffolds.

Studies on Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively available in the literature. However, general principles of thiocarbonyl chemistry provide some insights. The C=S double bond is significantly weaker than the C=O double bond in its carbonyl analog, Morpholine-4-carbonyl chloride. caltech.edu This difference in bond dissociation energy influences the thermodynamics of reactions involving these groups.

Solvolysis Rate Determinations of Analogous Systems and Potential Extrapolations

Direct kinetic data on the solvolysis of this compound is not extensively documented in the reviewed literature. However, a robust understanding of its probable reactivity can be extrapolated from detailed studies of closely related analogues: its direct oxygen counterpart, morpholine-4-carbonyl chloride, and the analogous N,N-dimethylthiocarbamoyl chloride.

Studies on morpholine-4-carbonyl chloride (MPC) reveal that its solvolysis rates are highly dependent on the solvent composition. scispace.com The first-order rate constants (k) increase significantly as the ionizing power of the solvent increases, for instance, when the proportion of water is raised in aqueous binary mixtures of acetone, ethanol (B145695), and methanol. scispace.com In a series of solvents at 35.0 °C, the rate constant for MPC solvolysis increases by a factor of approximately 4000, moving from 100% ethanol to pure water. scispace.com This behavior is characteristic of a dissociative S_N2 or S_N1 ionization pathway. scispace.com The electron-withdrawing effect of the oxygen atom in the morpholine ring is known to slow the reaction rate by a factor of about ten compared to 1-piperidinecarbonyl chloride, which lacks this feature. nih.gov

Table 1: First-Order Rate Constants (k) for the Solvolysis of Morpholine-4-carbonyl chloride (MPC) at 35.0 °C in Various Solvents

| Solvent | k (s⁻¹) x 10⁻² | Solvent Ionizing Power (Y_Cl) |

|---|---|---|

| 100% EtOH | 0.00135 | -2.52 |

| 90% EtOH | 0.00631 | -0.93 |

| 80% EtOH | 0.0163 | 0.00 |

| 70% EtOH | 0.0381 | 0.76 |

| 50% EtOH | 0.178 | 2.19 |

| 90% MeOH | 0.0185 | -0.40 |

| 80% MeOH | 0.0456 | 0.48 |

| 50% MeOH | 0.354 | 2.37 |

| 90% Acetone | 0.00699 | -1.53 |

| 80% Acetone | 0.0211 | -0.66 |

| 70% Acetone | 0.0528 | 0.13 |

| 60% Acetone | 0.124 | 0.79 |

| 50% Acetone | 0.297 | 1.39 |

| H₂O | 5.50 | 4.57 |

Data sourced from a 2005 study by Koo and coworkers. scispace.com

The critical influence of substituting the carbonyl oxygen with sulfur can be analyzed through comparative studies of N,N-dimethylcarbamoyl chloride and N,N-dimethylthiocarbamoyl chloride. researchgate.net Research shows that N,N-dimethylthiocarbamoyl chloride solvolyzes at a rate two to three orders of magnitude greater than its oxygen analogue under identical conditions. researchgate.net For example, in various ethanol-water and methanol-water mixtures at 0.0 °C, the rate ratio of (CH₃)₂NCSCl to (CH₃)₂NCOCl ranges from 120 to 344. researchgate.net

Based on these findings, it can be strongly inferred that this compound would also exhibit a dramatically enhanced solvolysis rate compared to morpholine-4-carbonyl chloride. The substitution of the carbonyl oxygen with the more polarizable sulfur atom facilitates the formation of a more stable carbocation intermediate, thereby accelerating the rate-determining ionization step. researchgate.net

Activation Energy and Transition State Analysis

The mechanism of solvolysis for these systems is often explored using the extended (two-term) Grunwald-Winstein equation, which relates the rate constant (k) to solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl). scispace.com For morpholine-4-carbonyl chloride, the sensitivities were determined to be l = 0.71 ± 0.05 and m = 0.65 ± 0.02, which supports a dissociative ionization mechanism with considerable nucleophilic solvation of the transition state. scispace.com

Activation parameters provide further insight into the transition state. For the solvolysis of morpholine-4-carbonyl chloride, higher enthalpies of activation (ΔH‡) and smaller negative entropies of activation (ΔS‡) were observed, which is consistent with a dissociative S_N2 or S_N1 pathway. scispace.com

Table 2: Activation Parameters for the Solvolysis of Morpholine-4-carbonyl chloride (MPC) at 35.0 °C

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| 50% EtOH | 22.8 | -2.7 |

| 80% EtOH | 21.6 | -8.5 |

| 50% MeOH | 21.6 | -4.4 |

| 80% MeOH | 20.8 | -9.6 |

| 50% Acetone | 21.0 | -8.2 |

| 80% Acetone | 20.8 | -11.6 |

| H₂O | 21.0 | -2.1 |

Data sourced from a 2005 study by Koo and coworkers. scispace.com

The transition state for the sulfur analogue is expected to be significantly different. In the comparative study of N,N-dimethylthiocarbamoyl chloride and N,N-dimethylcarbamoyl chloride, the thio-derivative exhibited lower l and m values (l = 0.29 ± 0.03, m = 0.55 ± 0.06). researchgate.net This indicates that its transition state has a reduced requirement for nucleophilic solvation and is less sensitive to the solvent's ionizing power. researchgate.net This phenomenon is attributed to the formation of a more stable carbocation from the thio-compound, which in turn leads to an earlier transition state along the reaction coordinate. researchgate.net

Extrapolating from this, this compound would likely proceed through a similar, earlier transition state compared to its oxygen counterpart. This implies a lower activation energy barrier for solvolysis. The mechanism is believed to involve the formation of a resonance-stabilized acylium-like cation. The solvent deuterium (B1214612) isotope effects measured for morpholine-4-carbonyl chloride hydrolysis (kH₂O/kD₂O = 1.27) and methanolysis (kMeOH/kMeOD = 1.22) are typical for an S_N1 or ionization mechanism, further supporting a process that involves a carbocationic intermediate. scispace.com It is reasonable to assume a similar mechanistic framework for the carbothioyl derivative, albeit with the noted acceleration and altered transition state stability due to the presence of sulfur.

Applications of Morpholine 4 Carbothioyl Chloride As a Key Synthetic Reagent

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

The reactivity of Morpholine-4-carbothioyl chloride makes it an excellent precursor for constructing novel heterocyclic scaffolds, which are central to medicinal chemistry and material science. One notable application is in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. asianpubs.org These heterocycles are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antimicrobial properties. asianpubs.org

In a specific synthetic approach, morpholine (B109124) carbothioyl chloride (or its close analogue, morpholine carbonyl chloride) is reacted with various aromatic compounds, such as phenols and amines, to create morpholine-containing intermediates. These intermediates are then coupled with diazotized 2-amino-5-mercapto-1,3,4-thiadiazole. asianpubs.org This reaction sequence yields a series of novel azo dyes incorporating both the morpholine and the 1,3,4-thiadiazole rings. asianpubs.org The resulting complex structures are valuable as functional dyes for various applications. asianpubs.org The general pathway highlights the utility of the morpholine-containing reagent in introducing this specific cyclic amine into a larger, more complex heterocyclic system.

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Morpholine-based Reagents

| Precursor Fragment | Heterocycle Formed | Resulting Compound Class | Reference |

|---|---|---|---|

| Morpholine | 1,3,4-Thiadiazole | Azo Dyes | asianpubs.org |

| Morpholine | Quinoxaline | Antitumor Agents | nih.gov |

Building Block for Complex Morpholine-Containing Organic Molecules

The compound serves as a fundamental building block for creating more elaborate organic molecules that feature the morpholine moiety. This is particularly evident in the fields of coordination chemistry and ligand design.

This compound is an ideal starting point for the synthesis of N-substituted thiourea (B124793) derivatives. Thioureas are a class of compounds containing the N-(C=S)-N fragment and are known for their extensive applications in chemistry and pharmacology. nih.gov The synthesis typically involves the reaction of the carbothioyl chloride with a primary or secondary amine, leading to the formation of a new C-N bond and yielding a morpholine-thiourea derivative.

A closely related and widely used method involves reacting morpholine with an isothiocyanate (like phenylisothiocyanate) to produce N-Phenylmorpholine-4-carbothioamide, a key thiourea ligand. mdpi.com These thiourea derivatives are particularly valuable in coordination chemistry due to the presence of soft donor atoms (sulfur and nitrogen), which can readily coordinate to metal ions. nih.govresearchgate.net The reaction is versatile, allowing for a wide range of amines to be used, thus creating a library of thiourea ligands with different steric and electronic properties. nih.gov

Table 2: Synthesis of Morpholine-Thiourea Derivatives

| Reactant 1 | Reactant 2 | Product (Thiourea Derivative) | Reference |

|---|---|---|---|

| Morpholine | Phenylisothiocyanate | N-Phenylmorpholine-4-carbothioamide | mdpi.com |

| 5-Isothiocyanatobenzodioxole | Various Amines | Thiourea derivatives with a benzodioxole moiety | nih.gov |

The thiourea derivatives synthesized from this compound are excellent ligands for the formation of metal complexes. nih.govmdpi.com The presence of both nucleophilic sulfur and nitrogen atoms allows for versatile binding modes with metal ions. nih.gov These ligands can act as monodentate coordinators, typically through the sulfur atom, or as bidentate chelating agents, coordinating through both sulfur and a nitrogen atom. mdpi.com

Research has demonstrated the synthesis of a series of divalent metal complexes using N-Phenylmorpholine-4-carbothioamide (HPMCT), a ligand derived from morpholine. mdpi.com Complexes with metals such as Nickel(II), Copper(II), Palladium(II), Platinum(II), Zinc(II), Cadmium(II), and Mercury(II) have been successfully synthesized and characterized. mdpi.commdpi.com Depending on the reaction conditions and the metal ion, the ligand can coordinate in its neutral form (κ¹S-HPMCT) or its deprotonated form as a bidentate (κ²S,N-PMCT) ligand. mdpi.com The resulting metal complexes have potential applications in catalysis and as anticancer agents, with studies showing that metal coordination can significantly enhance cytotoxic activity compared to the free ligand. nih.govresearchgate.net

Table 3: Metal Complexes with Morpholine-Containing Thiourea Ligands

| Ligand | Metal Ion | Example Complex Formula | Coordination Mode | Reference |

|---|---|---|---|---|

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Cu(II), Pd(II), Pt(II) | [MCl₂(κ¹S-HPMCT)₂] | Monodentate (S) | mdpi.com |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | Ni(II), Zn(II), Cd(II) | [M(κ²S,N-PMCT)₂] | Bidentate (S,N) | mdpi.com |

Role in the Development of New Synthetic Methodologies

This compound and its derivatives are instrumental in developing new synthetic methodologies for creating functional molecules. For instance, a method for synthesizing novel heterocyclic azo dyes relies on the specific reactivity of a morpholine-carbonyl chloride intermediate. asianpubs.org The methodology involves a coupling reaction between a diazotized heterocyclic amine (2-amino-5-mercapto-1,3,4-thiadiazole) and the morpholine-containing aromatic intermediate. asianpubs.org This specific sequence of reactions provides a reliable pathway to complex dye structures that would be difficult to access through other means.

Furthermore, the general reaction to form thioureas from isothiocyanates (which can be derived from carbothioyl chlorides) and amines is a cornerstone of synthetic chemistry. nih.govnih.gov The refinement of these reactions, for example by using phase-transfer catalysts to improve yields, represents an ongoing development in synthetic methodology. The ability to reliably and efficiently construct the thiourea linkage is crucial for building libraries of compounds for drug discovery and other applications. nih.gov

Potential in Material Science: Single-Source Precursors for Thin Film Deposition

While direct applications are still emerging, metal complexes derived from this compound possess significant potential in material science, particularly as single-source precursors (SSPs) for the deposition of thin films. SSPs are compounds that contain all the necessary elements for the desired final material, simplifying the deposition process, such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

The metal complexes formed with morpholine-thiourea ligands are ideal candidates for this application. For example, the complexes of zinc or cadmium with N-Phenylmorpholine-4-carbothioamide contain the metal, sulfur, and volatile organic components within a single molecule. mdpi.com Upon thermal decomposition, these complexes could potentially yield metal sulfide (B99878) (e.g., ZnS or CdS) thin films. The morpholine-based ligand is composed of C, H, N, and O, which would ideally decompose into small, volatile byproducts (like CO₂, H₂O, and N₂) that can be easily removed from the reaction chamber, leaving a pure inorganic film. This approach offers a potential route to producing semiconducting or functional inorganic materials for electronic and optoelectronic devices.

Advanced Spectroscopic Characterization and Structural Elucidation of Morpholine 4 Carbothioyl Chloride Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of morpholine (B109124) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of molecular structures.

While specific NMR data for morpholine-4-carbothioyl chloride is not extensively published, analysis of closely related compounds such as N-substituted morpholines provides significant insights. For a range of N-substituted morpholines, ¹H and ¹³C NMR data have been extensively studied using one- and two-dimensional NMR methods, including DEPT, NOE difference, COSY, NOESY, HMBC, and HMQC experiments. nih.govresearchgate.net At room temperature, the ¹H NMR spectra of protonated N-substituted morpholines indicate a chair conformation for the morpholine ring. nih.gov

For instance, in the case of 4-((2-bromophenyl)sulfonyl)morpholine, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the morpholine protons at δ 3.81–3.75 (m, 4H) and 3.61–3.55 (m, 4H) ppm. The corresponding ¹³C NMR spectrum exhibits signals for the morpholine carbons at δ 65.80 and 44.70 ppm. rsc.org Similarly, for 4-tosylthiomorpholine, the morpholine protons appear at δ 3.42–3.25 (m, 4H) and 2.76–2.64 (m, 4H) ppm in the ¹H NMR spectrum, with the carbon signals at δ 47.86 and 27.32 ppm in the ¹³C NMR spectrum. rsc.org

A general trend observed in N-substituted morpholines is that the chemical shifts of the morpholine ring protons and carbons are influenced by the nature of the substituent on the nitrogen atom. This sensitivity allows for the detailed study of electronic and steric effects within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for N-Substituted Morpholine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 4-((2-bromophenyl)sulfonyl)morpholine | CDCl₃ | 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.68 (dd, J = 7.9, 1.1 Hz, 1H), 7.45 (td, J = 7.7, 1.2 Hz, 1H), 7.39–7.34 (m, 1H), 3.81–3.75 (m, 4H), 3.61–3.55 (m, 4H) | 140.39, 134.96, 133.27, 130.67, 127.71, 120.28, 65.80, 44.70 | rsc.org |

| 4-tosylthiomorpholine | CDCl₃ | 7.62 (d, J = 8.3 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 3.42–3.25 (m, 4H), 2.76–2.64 (m, 4H), 2.44 (s, 3H) | 143.78, 133.74, 129.81, 127.44, 47.86, 27.32, 21.53 | rsc.org |

Real-time Reaction Monitoring via FlowNMR Spectroscopy

While specific studies employing FlowNMR for this compound were not found, the technique offers powerful capabilities for real-time reaction monitoring. In-situ ¹H NMR spectroscopy has been used to monitor the N-formylation of morpholine with CO₂ and PhSiH₃ in d₆-DMSO, providing kinetic and mechanistic data. rsc.org This approach allows for the observation of reactant consumption, intermediate formation, and product generation without the need for sample quenching and workup. Such real-time analysis is invaluable for optimizing reaction conditions and understanding complex reaction networks.

Elucidation of Intermediates and Product Distribution via NMR

NMR spectroscopy is crucial for identifying transient intermediates and determining product distributions in reactions involving morpholine derivatives. For example, in the synthesis of 5-morpholino-1,2,3,4-thiatriazole (B13737819) from this compound, NMR is used to characterize the final product. chemicalbook.com Although the intermediate thiocarbamoyl chloride is not isolated, its formation can be inferred from the final product structure. In other reactions, such as the N-formylation of amines, in-situ NMR provides direct evidence for the formation of intermediates and allows for the quantification of product yields under various conditions. rsc.org

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and their bonding environment.

For the related compound, 4-(benzenesulfonyl)-morpholine, the IR and Raman spectra have been studied in detail. scielo.org.mxresearchgate.net The IR spectrum shows characteristic C-H stretching modes of the aromatic ring between 3056 cm⁻¹ and 2977 cm⁻¹. researchgate.net The vibrational properties of this compound have been investigated under high pressure to study phonon anharmonicity and stability. scielo.org.mx

The IR spectrum of 4-morpholinecarbonyl chloride, another analogue, has been recorded using neat techniques. nih.gov For 4-(2-chloroethyl)morpholine (B1582488) hydrochloride, both FTIR and ATR-IR spectra are available, providing a comprehensive vibrational profile of the molecule. nih.govnih.gov

Table 2: Key Vibrational Spectroscopy Techniques for Morpholine Derivatives

| Compound | Spectroscopic Technique | Key Findings | Reference |

| 4-(benzenesulfonyl)-morpholine | IR and Raman Spectroscopy | C-H stretching of aromatic ring observed. High-pressure studies indicate conformational transitions. | scielo.org.mxresearchgate.net |

| 4-Morpholinecarbonyl chloride | FTIR (Neat) | General vibrational spectrum obtained for functional group identification. | nih.gov |

| 4-(2-chloroethyl)morpholine hydrochloride | FTIR (KBr-Pellet), ATR-IR | Comprehensive vibrational data for structural analysis. | nih.govnih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction provides the most definitive method for determining the three-dimensional structure of crystalline solids, offering precise information on bond lengths, bond angles, and conformational details.

Although a crystal structure for this compound has not been reported, the solid-state structure of a related compound, 4-(2-chloroethyl)morpholin-4-ium chloride, has been determined. nih.gov This study provides detailed crystallographic data, including unit cell dimensions and atomic coordinates.

Table 3: Crystallographic Data for 4-(2-chloroethyl)morpholin-4-ium chloride

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P -1 | nih.gov |

| a (Å) | 7.022 | nih.gov |

| b (Å) | 8.236 | nih.gov |

| c (Å) | 8.684 | nih.gov |

| α (°) | 63.397 | nih.gov |

| β (°) | 85.326 | nih.gov |

| γ (°) | 85.478 | nih.gov |

Conformational Analysis of the Morpholine Ring

The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. X-ray diffraction studies on derivatives like 4-(2-chloroethyl)morpholin-4-ium chloride confirm this preference in the solid state. nih.gov NMR studies on N-substituted morpholines in solution also support the chair conformation as the predominant form. nih.gov The precise geometry of the morpholine ring, including the degree of puckering and the orientation of substituents, can be influenced by the nature of the N-substituent and intermolecular interactions in the crystal lattice.

Intermolecular Interactions and Crystal Packing of this compound Derivatives

The supramolecular architecture of crystalline solids is dictated by the nature and strength of intermolecular interactions, which govern the packing of molecules in the crystal lattice. In the case of derivatives of this compound, a combination of hydrogen bonds and other weak interactions plays a crucial role in stabilizing the crystal structure. A notable example is the derivative 4-[(morpholin-4-yl)carbothioyl]benzoic acid, which provides significant insight into the packing motifs of this class of compounds.

A defining feature of the crystal packing in this derivative is the formation of dimers through strong and centrosymmetric O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net This interaction is a robust and frequently observed motif in carboxylic acid-containing crystal structures.

The interplay of these varied intermolecular forces dictates the final crystal packing, leading to a well-ordered and stable supramolecular assembly.

Table 1: Crystallographic and Interaction Data for 4-[(morpholin-4-yl)carbothioyl]benzoic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Molecules per Unit Cell (Z) | 4 |

| Morpholine Ring Conformation | Chair |

| Primary Intermolecular Interaction | O—H⋯O hydrogen bonds (forming dimers) |

| Secondary Intermolecular Interactions | C—H⋯S, C—H⋯O |

| Angle between Molecular Sheets | 64.4 (2)° |

Theoretical and Computational Chemistry Studies of Morpholine 4 Carbothioyl Chloride

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

No published studies containing DFT-calculated data for the molecular geometry (bond lengths, bond angles, and dihedral angles) or electronic structure of Morpholine-4-carbothioyl chloride are available. Such studies would typically involve the use of various functionals and basis sets to determine the most stable three-dimensional arrangement of the atoms and to analyze the distribution of electrons within the molecule.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and the selectivity of its reactions. However, no specific HOMO-LUMO energy values, orbital distributions, or resulting reactivity descriptors (such as chemical potential, hardness, and electrophilicity index) have been reported for this compound in the scientific literature.

Mechanistic Pathways Elucidation through Transition State Calculations

The investigation of reaction mechanisms involving this compound would require transition state calculations to identify the energy barriers and geometries of the transition states. This information is vital for understanding how the compound participates in chemical reactions. Currently, there are no published studies detailing such mechanistic pathways or the associated computational energetics for this molecule.

Solvation Effects and Reaction Environment Modeling

The behavior and reactivity of a molecule can be profoundly affected by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects. There is no available research that has applied such solvation models to study the properties and reactivity of this compound in different solvents.

Future Research Directions and Emerging Trends

Exploration of Catalytic Transformations Involving Morpholine-4-carbothioyl chloride

Future research is expected to increasingly focus on the development of novel catalytic transformations that utilize this compound as a key building block. While traditionally used in stoichiometric reactions, the integration of catalytic systems can lead to more efficient and selective syntheses. A promising area of investigation is the use of transition metal catalysts, such as palladium and copper, to mediate coupling reactions. For instance, palladium-catalyzed thiocarbonylation reactions, which have been explored for the synthesis of thioesters from alkenes and thiols using carbon dioxide as a carbonyl source, could potentially be adapted for this compound. rsc.org This could open up new pathways to a variety of sulfur-containing morpholine (B109124) derivatives.

Furthermore, the development of thiourea-supported catalysts has shown promise in reactions like azide-alkyne cycloadditions. rsc.org This suggests that derivatives of this compound, such as morpholine-4-carbothioyl-functionalized ligands, could be designed to support and modulate the activity of metal catalysts in a range of organic transformations. The exploration of such catalytic systems could lead to the discovery of new reaction pathways and the synthesis of complex molecules with unique properties.

Development of Sustainable and Green Synthetic Routes

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. Future research on this compound will likely prioritize the adoption of green chemistry principles. This includes the use of greener solvents, the development of solvent-free reaction conditions, and the use of catalysts to improve reaction efficiency and reduce waste.

Recent studies have demonstrated the successful synthesis of thioureas, common derivatives of thiocarbonyl chlorides, using deep eutectic solvents (DESs) which can act as both the solvent and a catalyst. rsc.orgresearchgate.net These DESs are often biodegradable, have low toxicity, and can be recycled, offering a significant environmental advantage over traditional organic solvents. researchgate.net Another green approach is the use of mechanochemical methods, such as ball milling, which can facilitate solvent-free reactions and lead to high yields of products. researchgate.net The application of such techniques to reactions involving this compound could significantly reduce their environmental impact. The use of green solvents like cyrene has also been shown to be effective for the synthesis of thiourea (B124793) derivatives. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful tool for chemical synthesis, offering advantages in terms of safety, scalability, and process control. spirochem.comacs.orgteknoscienze.com The integration of reactions involving this compound into continuous flow systems is a key area for future research. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. acs.org This is particularly beneficial when dealing with reactive intermediates or exothermic reactions.

Automated synthesis platforms, often coupled with flow chemistry, can accelerate reaction optimization and the discovery of new compounds. vapourtec.com These platforms can systematically vary reaction conditions and reagents, allowing for high-throughput screening of reaction outcomes. The application of flow chemistry and automation to the synthesis and derivatization of this compound could streamline the production of novel morpholine-containing compounds for various applications. spirochem.com The synthesis of morpholine derivatives has already been successfully demonstrated under continuous flow conditions. organic-chemistry.org

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will likely see the increased application of advanced characterization techniques for the in situ monitoring of reactions involving this compound. Techniques such as in situ Raman spectroscopy have been successfully used to monitor the solid-state synthesis of thiourea derivatives, providing real-time information on the formation of intermediates and products. researchgate.net

Other spectroscopic techniques, like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can also be adapted for in situ monitoring, offering valuable insights into reaction kinetics and mechanisms. By observing the reaction as it happens, chemists can identify transient species and better understand the factors that influence reaction outcomes. This knowledge can then be used to refine reaction conditions and improve the efficiency and selectivity of the synthesis.

Computational Design of Novel Reactions and Derivatization Strategies

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design novel reactions and predict the properties of new derivatives. Molecular docking and molecular dynamics simulations, for example, can be used to predict the binding affinity of morpholine-containing compounds to biological targets, guiding the synthesis of new potential therapeutic agents. nih.gov

Furthermore, computational studies can provide valuable insights into reaction mechanisms, helping to elucidate the role of catalysts and intermediates. acs.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways and predict the feasibility of new transformations. By combining computational design with experimental validation, researchers can accelerate the discovery of new reactions and the development of novel compounds with desired properties, expanding the synthetic utility of this compound.

Q & A

Q. What are the standard synthetic routes for Morpholine-4-carbothioyl chloride, and how are reaction conditions optimized?

this compound can be synthesized via nucleophilic substitution reactions. A common method involves reacting morpholine with thiophosgene (CSCl₂) in anhydrous conditions, typically in solvents like dichloromethane or tetrahydrofuran (THF). The reaction is monitored using thin-layer chromatography (TLC) to optimize time and temperature (e.g., 0–5°C for 2–4 hours). Purification via silica gel column chromatography with gradients of ethyl acetate/hexane yields the product . Alternative routes using sulfur-containing reagents (e.g., KF/Me₃SiCl in THF) for thiocarbonyl group introduction may also be adapted from related compounds like morpholine-4-carbothioyl fluoride .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH₂ and δ ~2.8 ppm for O-CH₂) and the thiocarbonyl group (C=S resonance at δ ~200–220 ppm in ¹³C NMR) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- FT-IR : Peaks at ~1150 cm⁻¹ (C=S stretch) and ~1100 cm⁻¹ (C-N stretch) confirm functional groups .

Q. How does the reactivity of this compound compare to other acyl chlorides?

The thiocarbonyl group (C=S) in this compound is less electrophilic than carbonyl (C=O) in traditional acyl chlorides, leading to slower nucleophilic substitution. However, it reacts efficiently with amines to form thioureas and with alcohols to generate thioesters. Reaction rates are influenced by solvent polarity (e.g., DMF accelerates reactivity) and steric hindrance from the morpholine ring .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields for thiourea derivatives?

Discrepancies in yields during thiourea synthesis may arise from:

- Competitive hydrolysis : Moisture-sensitive C=S bonds hydrolyze to urea derivatives, reducing desired product yields. Anhydrous conditions and molecular sieves mitigate this .

- Steric effects : Bulky substituents on amines hinder nucleophilic attack on the thiocarbonyl carbon, requiring elevated temperatures or catalysts (e.g., DMAP) .

- Byproduct formation : Side reactions (e.g., dimerization) can be minimized by controlling stoichiometry (amine:acyl chloride ratio ≤1:1.2) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with enzymes like DNA topoisomerase II, correlating binding affinity with experimental cytotoxicity data. For example, derivatives with electron-withdrawing groups on the morpholine ring show enhanced DNA intercalation .

Q. What strategies improve the stability of this compound in aqueous media for biological assays?

- Prodrug design : Convert the reactive C=S group to stable prodrugs (e.g., thiocarbamate esters) that hydrolyze in vivo.

- Encapsulation : Use liposomal carriers or cyclodextrins to shield the compound from hydrolysis .

- pH control : Buffered solutions (pH 6–7) reduce hydrolysis rates compared to neutral or alkaline conditions .

Q. How do structural modifications of the morpholine ring influence biological activity?

- Hydrophobicity : Adding alkyl chains (e.g., hexadecyl groups) enhances membrane permeability, as seen in surfactant-like morpholinium derivatives .

- Electron density : Electron-deficient morpholine rings (e.g., with nitro substituents) increase DNA-binding affinity, while electron-rich analogs improve antimicrobial activity .

Methodological Considerations

Q. What protocols validate the purity of this compound in synthetic workflows?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify purity (>95% required for pharmacological studies).

- Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. How are reaction intermediates characterized in multi-step syntheses involving this compound?

Q. What safety protocols are critical for handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of toxic HCl gas released during reactions.

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory.

- Waste disposal : Neutralize residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.